1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester
Descripción general
Descripción
This compound is a derivative of 1,8-naphthyridine . It is also related to nalidixic acid, a synthetic antibacterial compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, nalidixic acid was reacted with dimethyl sulphate in the presence of tetrahydrofuran as a solvent to get its methyl ester .Molecular Structure Analysis
The molecular structure of this compound is related to that of 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid . The empirical formula is C12H11N2NaO3 and the molecular weight is 254.22 .Aplicaciones Científicas De Investigación
Synthesis and Ligand Application
1,4-Dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acid ethyl ester and related compounds have been studied for various applications, primarily in the field of synthesis and as ligands in complex formation. Zong, Zhou, and Thummel (2008) described the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety through a Pfitzinger-type condensation. These ligands are useful due to their ability to promote lower energy electronic absorption in metal complexes and for tethering ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).
Pharmaceutical Chemistry and Antibacterial Evaluation
The compound and its derivatives have been synthesized and evaluated for their antibacterial properties, although the focus was on their effectiveness rather than their dosage or side effects. Santilli, Scotese, and Yurchenco (1975) synthesized a series of these compounds and found that only specific derivatives protected against bacterial infections in mice, suggesting a pro-drug type of mechanism (Santilli, Scotese, & Yurchenco, 1975).
Chemical Synthesis and Method Development
In the realm of chemical synthesis, Kiely (1991) detailed the preparation process of a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, highlighting the intricate steps involved in its synthesis (Kiely, 1991).
Gastric Antisecretory Properties
Santilli, Scotese, Bauer, and Bell (1987) identified 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties, underlining the therapeutic potential of these compounds in treating conditions like ulcers (Santilli, Scotese, Bauer, & Bell, 1987).
Organic Chemistry and Synthesis Techniques
In organic chemistry, Horaguchi, Yagoh, Tanemura, and Suzuki (1986) conducted a study on the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans, exploring the effects of various substituents on the synthesis process (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-oxo-1H-1,7-naphthyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-13-9-6-12-4-3-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKSGMDIKULQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704464 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862546-07-4 | |
Record name | Ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.